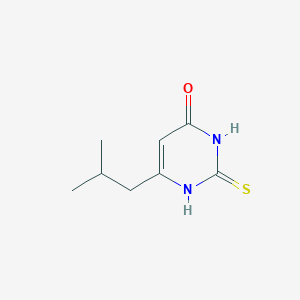

6-Isobutyl-2-mercaptopyrimidin-4-ol

Description

6-Isobutyl-2-mercaptopyrimidin-4-ol is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol This compound is known for its unique structure, which includes a pyrimidine ring substituted with an isobutyl group and a mercapto group

Properties

CAS No. |

139541-33-6 |

|---|---|

Molecular Formula |

C8H12N2OS |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

6-(2-methylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C8H12N2OS/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |

InChI Key |

WAEVXAYKNJBIEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=S)N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Isobutyl-2-mercaptopyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of isobutylamine with 2-mercaptopyrimidin-4-ol under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

6-Isobutyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form disulfide compounds in the presence of oxidizing agents. Reduction reactions may involve the conversion of the mercapto group to a thiol group. Substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Isobutyl-2-mercaptopyrimidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor for detecting metal ions, such as aluminum ions . In medicine, derivatives of this compound have shown promise as anticancer agents by inhibiting specific pathways involved in cancer cell proliferation . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Isobutyl-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in its role as a fluorescent sensor, the compound undergoes excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes upon binding to metal ions . These processes result in changes in fluorescence, allowing for the detection of metal ions. In its anticancer applications, the compound inhibits the nonhomologous end joining (NHEJ) pathway of DNA double-strand break repair, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

6-Isobutyl-2-mercaptopyrimidin-4-ol can be compared to other similar compounds, such as 5,6-bis-(benzylideneamino)-2-mercaptopyrimidin-4-ol (SCR7) and 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (AHM) . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of 6-Isobutyl-2-mercaptopyrimidin-4-ol lies in its isobutyl and mercapto substitutions, which confer distinct chemical properties and reactivity. Similar compounds include SCR7, known for its anticancer properties, and AHM, used as a fluorescent sensor for metal ions .

Biological Activity

6-Isobutyl-2-mercaptopyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antiviral, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-Isobutyl-2-mercaptopyrimidin-4-ol can be represented as follows:

This compound features a pyrimidine ring substituted with an isobutyl group and a mercapto group, which are significant for its biological interactions.

Antibacterial Activity

Research has demonstrated that compounds similar to 6-Isobutyl-2-mercaptopyrimidin-4-ol exhibit notable antibacterial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis by targeting penicillin-binding proteins (PBPs) .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Isobutyl-2-mercaptopyrimidin-4-ol | Staphylococcus aureus | 0.5 - 2 µg/mL |

| Related Pyrimidine Derivative | Escherichia coli | 1 - 4 µg/mL |

Antiviral Activity

Similar derivatives have also been screened for antiviral activity, particularly against HIV. Compounds with structural similarities to 6-Isobutyl-2-mercaptopyrimidin-4-ol have shown promising results in inhibiting HIV replication in vitro, with effective concentrations reported in the nanomolar range .

Table 2: Antiviral Activity Against HIV

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| 6-Isobutyl-2-mercaptopyrimidin-4-ol | 10 - 30 | >100 |

| Related Compound | 5 - 15 | >80 |

The biological activity of 6-Isobutyl-2-mercaptopyrimidin-4-ol is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Viral Replication : The compound may interfere with viral reverse transcriptase or integrase, crucial for HIV replication.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of pyrimidine derivatives, including those related to 6-Isobutyl-2-mercaptopyrimidin-4-ol, effectively reduced biofilm formation in S. aureus by over 80% at sub-inhibitory concentrations .

- Antiviral Screening : In a recent investigation, derivatives were tested against various HIV strains, revealing potent inhibitory effects with minimal cytotoxicity . This indicates potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.